![molecular formula C22H29N3O4 B2939356 2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide CAS No. 898420-24-1](/img/structure/B2939356.png)
2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide, also known as BOPP, is a novel compound that has shown potential in scientific research. BOPP has been synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.
Applications De Recherche Scientifique
H1-Antihistamine and Mast Cell Stabilizing Properties
- N-benzylpiperazino derivatives have been studied for their H1-antihistamine activity and ability to stabilize mast cells, which is relevant for their antianaphylactic activity in systems like the rat passive peritoneal anaphylaxis (PPA) system (Buckle, Rockell, Smith, & Spicer, 1986).
Potent T-Type Calcium Channel Blocker
- N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives have been identified as potent, selective, brain-penetrating T-type calcium channel blockers, with compound ACT-709478 being highlighted as a clinical candidate (Bezençon et al., 2017).
Central Nervous System Receptor Affinity
- Synthesis and transformation of (1-benzylpiperazin-2-yl)methanols, derived from (S)-serine, show potential interaction with σ1-receptors, which are significant for central nervous system receptor affinity (Beduerftig, Weigl, & Wünsch, 2001).
Histamine H4 Receptor Ligands
- A series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor have shown potential as anti-inflammatory agents and in pain models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Synthesis of Pyrans and Pyrazoles
- The synthesis of various pyrans and pyrazoles using silica-bonded N-propylpiperazine sodium N-propionate as a catalyst has been studied, showing efficiency in the preparation of these compounds under certain conditions (Niknam, Borazjani, Rashidian, & Jamali, 2013).
Anticancer and Anti-5-Lipoxygenase Agents
- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).
Antiviral Activity
- Pyran derivatives, such as 3-(1,3-diphenylpyrazol-4-yl-methylene)-5-aryl-2(3H)-furanones, have been studied for their conversion into various heterocyclic systems and evaluated for antiviral activity against viruses like HAV and HSV-1 (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-2-8-23-22(27)17-29-21-16-28-19(13-20(21)26)15-25-11-9-24(10-12-25)14-18-6-4-3-5-7-18/h3-7,13,16H,2,8-12,14-15,17H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUAIUFYGJVDLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.